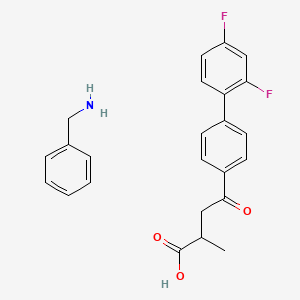
Benzenemethanamine, (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo(1,1'-biphenyl)-4-butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate is a complex organic compound that features a biphenyl core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often employs bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of biphenyl derivatives, including Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate, often utilizes scalable methods such as the Wurtz-Fittig reaction and Ullmann coupling . These methods are preferred for their efficiency and ability to produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with a similar core structure but lacking the additional functional groups.
Diphenylmethane: Another related compound with two phenyl groups attached to a central carbon atom.
Fluorobiphenyls: Compounds with fluorine substituents on the biphenyl core, similar to the difluoro groups in the target compound.
Uniqueness
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
161692-96-2 |
|---|---|
Molecular Formula |
C24H23F2NO3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;phenylmethanamine |
InChI |
InChI=1S/C17H14F2O3.C7H9N/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;8-6-7-4-2-1-3-5-7/h2-7,9-10H,8H2,1H3,(H,21,22);1-5H,6,8H2 |
InChI Key |
MTGYJJWHIOMQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















